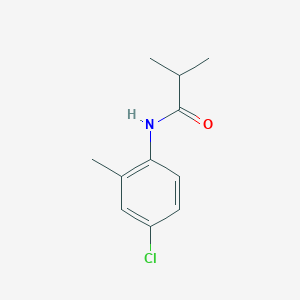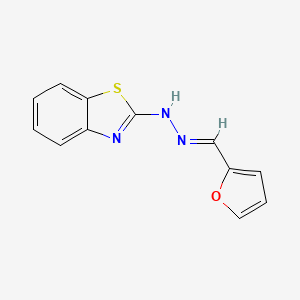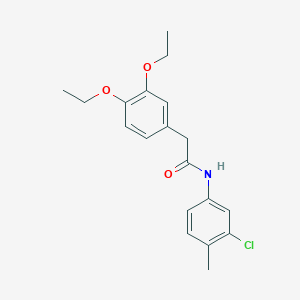![molecular formula C20H24N2O3 B5750477 N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5750477.png)
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential application in cancer treatment. This compound was first synthesized by Bayer AG and has since been the subject of numerous scientific studies.
Mecanismo De Acción
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 functions as a multi-kinase inhibitor, targeting several protein kinases involved in cancer cell proliferation and angiogenesis. It inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway, as well as VEGFR, which is involved in angiogenesis. By inhibiting these pathways, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 can prevent cancer cell growth and inhibit the formation of new blood vessels that supply nutrients to the tumor.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It can also inhibit the formation of new blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 for lab experiments is that it has been extensively studied and has a well-established mechanism of action. This makes it a useful tool for investigating the role of protein kinases in cancer cell proliferation and angiogenesis. However, one limitation of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 is that it is a small molecule inhibitor and may have off-target effects on other protein kinases. Additionally, it may not be effective in all types of cancer, and its efficacy may be limited by the development of drug resistance.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006. One area of research is the development of combination therapies that can enhance its anti-cancer properties. For example, N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been shown to synergize with other protein kinase inhibitors, such as sorafenib, in the treatment of hepatocellular carcinoma. Another area of research is the identification of biomarkers that can predict the response to N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 treatment. This can help to identify patients who are most likely to benefit from this therapy. Finally, there is ongoing research into the development of new multi-kinase inhibitors that can overcome the limitations of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 and improve its efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 involves the reaction of 3-methylphenol with acetic anhydride to form 3-methylacetophenone. This intermediate is then reacted with sodium hydroxide and chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. The final step involves the reaction of the 3-methylphenoxyacetyl chloride with N-(tert-butyl)aniline to form N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-{[(3-methylphenoxy)acetyl]amino}benzamide 43-9006 has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including RAF kinase and VEGFR, which are involved in cancer cell proliferation and angiogenesis. This compound has been tested in several preclinical and clinical studies for the treatment of various types of cancer, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.
Propiedades
IUPAC Name |
N-tert-butyl-2-[[2-(3-methylphenoxy)acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-8-7-9-15(12-14)25-13-18(23)21-17-11-6-5-10-16(17)19(24)22-20(2,3)4/h5-12H,13H2,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDGSFZNYCQYAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5750402.png)

![N-[5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5750410.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5750415.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde (2,4,6-trichlorophenyl)hydrazone](/img/structure/B5750417.png)
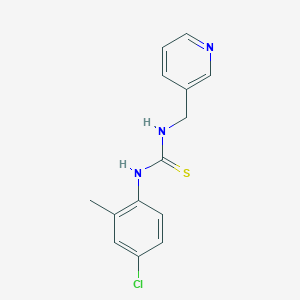
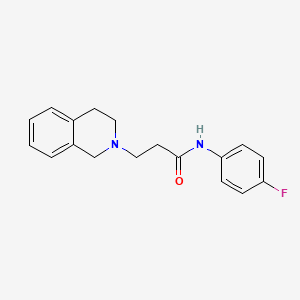

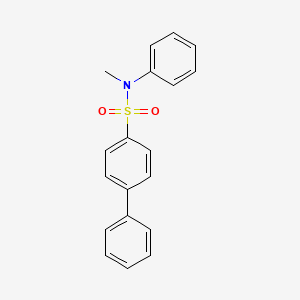
![N-{4-[(2-chloro-6-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5750435.png)
